Salicylsulfuric acid

Overview

Description

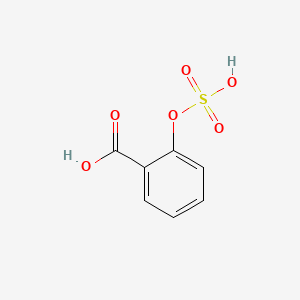

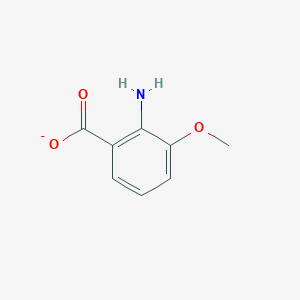

Salicylsulfuric acid, also known as 2-(Sulfooxy)benzoic acid, is a compound with the molecular formula C7H6O6S . It is also referred to as salicylic acid sulfuric acid ester .

Molecular Structure Analysis

The molecular weight of Salicylsulfuric acid is 218.18 Da . The percent composition is approximately C 38.54%, H 2.77%, O 44.00%, S 14.69% .

Physical And Chemical Properties Analysis

Salicylsulfuric acid is a compound with the molecular formula C7H6O6S . The molecular weight is 218.18 Da . The percent composition is approximately C 38.54%, H 2.77%, O 44.00%, S 14.69% .

Scientific Research Applications

Solar Energy Conversions

Salicylsulfuric acid: derivatives have been studied for their potential in solar energy conversions. The interaction of these compounds with inorganic semiconductors like SnO2 can lead to interfacial charge-transfer transitions (ICTTs), which are crucial for visible-light absorption and direct charge separation. This property is particularly valuable for the development of new materials that can efficiently convert solar energy .

Chemical Sensing

The unique functions of Salicylsulfuric acid in ICTTs also make it a promising candidate for chemical sensing applications. Its ability to absorb visible light with colorless organic molecules and facilitate direct photoinduced charge separation can be harnessed for the detection of various chemical species .

Pharmaceutical Applications

Salicylsulfuric acid: shares structural similarities with aspirin and salicylic acid, which are known for their anti-inflammatory properties. Research suggests that derivatives of Salicylsulfuric acid may also possess anti-inflammatory properties, indicating potential applications in the development of new anti-inflammatory drugs .

Plant Metabolomics

In plant metabolomics, Salicylsulfuric acid derivatives have been identified as naturally occurring metabolites in a variety of plants. These compounds play a role in plant defense mechanisms and could be used to study plant responses to environmental stressors .

Therapeutic Properties

Due to its structural properties, Salicylsulfuric acid can be used to modulate the aggregation characteristics of surfactant systems. This has implications for the development of therapeutic formulations, particularly in the treatment of rheumatic and skin diseases, leveraging its analgesic, anti-inflammatory, and exfoliating properties .

Antimicrobial Applications

Salicylsulfuric acid: -solubilized systems have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that the compound could be used to develop new antimicrobial agents or as a component in antimicrobial formulations .

Biosynthesis Research

The presence of Salicylsulfuric acid in plants indicates that it is biosynthesized by sulfotransferases. Studying this biosynthesis pathway can provide insights into the metabolic actions of phenolic acids in plants and potentially lead to the discovery of new biosynthetic enzymes .

Nanomaterials Development

The interaction of Salicylsulfuric acid with inorganic semiconductors to form hybrid nanomaterials can lead to the development of materials with novel properties. These hybrid materials could have applications in a wide range of fields, from electronics to catalysis .

Mechanism of Action

Target of Action

It is known to be a derivative of salicylic acid , which primarily targets cyclooxygenase enzymes (COX-1 and COX-2) in the body. These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Result of Action

As a derivative of salicylic acid, it may have analgesic and anti-inflammatory effects .

properties

IUPAC Name |

2-sulfooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODSJOROWROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436667 | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89-45-2 | |

| Record name | Salicylsulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylsulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(sulfooxy)benzoic acid a compound of interest in the context of Aspergillus infections?

A1: Research has identified 2-(sulfooxy)benzoic acid as a potential anti-inflammatory agent produced by pathogenic Aspergillus species. [] This is particularly interesting because invasive aspergillosis, a serious infection caused by these fungi, is often associated with high fatality rates. [] The structural similarity of 2-(sulfooxy)benzoic acid to known anti-inflammatory drugs like aspirin (2-(acetoxy)benzoic acid) and salicylic acid (2-hydroxybenzoic acid) further supports this potential. []

Q2: Beyond Aspergillus research, are there other applications where 2-(sulfooxy)benzoic acid plays a role?

A2: Yes, 2-(sulfooxy)benzoic acid has been identified as a significant product in a novel fuel desulfurization process. [] This method utilizes oxygen and a polyoxometalate catalyst to oxidize sulfur-containing compounds in fuel. The process converts a significant portion of the sulfur to sulfate (60-70%), with 2-(sulfooxy)benzoic acid being one of the other water-soluble sulfur byproducts. [] This highlights its relevance in developing cleaner fuel technologies.

Q3: Is there any evidence suggesting 2-(sulfooxy)benzoic acid could be used to develop new drugs?

A3: Preliminary research indicates that 2-(sulfooxy)benzoic acid, alongside other benzoic acid derivatives, demonstrates acetylcholinesterase (AChE) inhibitory properties. [] AChE inhibitors are crucial in managing neurodegenerative disorders like Alzheimer's disease. While further investigation is needed, this finding positions 2-(sulfooxy)benzoic acid as a potential lead compound for developing novel AChE inhibitors with therapeutic applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243407.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)

![4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide](/img/structure/B1243418.png)

![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)

![4-Phenyl-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]piperidine-4-carboxamide](/img/structure/B1243421.png)

![(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B1243426.png)